Abz-Gly-Ala-Ala-Pro-Phe-3-nitro-Tyr-Asp-OH

Prolyl Oligopeptidase Enzyme Kinetics Substrate Specificity

Abz-Gly-Ala-Ala-Pro-Phe-3-nitro-Tyr-Asp-OH (CAS: 142689-23-4) is a synthetic heptapeptide designed as an internally quenched fluorescent (FRET) substrate for proline-specific endopeptidases, such as prolyl oligopeptidase (POP; EC 3.4.21.26). The molecule comprises an N-terminal 2-aminobenzoyl (Abz) fluorophore and a C-terminal 3-nitrotyrosine (3-nitro-Tyr) quencher.

Molecular Formula C42H49N9O14
Molecular Weight 903.9 g/mol
Cat. No. B15557202
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAbz-Gly-Ala-Ala-Pro-Phe-3-nitro-Tyr-Asp-OH
Molecular FormulaC42H49N9O14
Molecular Weight903.9 g/mol
Structural Identifiers
InChIInChI=1S/C42H49N9O14/c1-22(45-34(53)21-44-37(57)26-11-6-7-12-27(26)43)36(56)46-23(2)41(61)50-16-8-13-31(50)40(60)48-28(17-24-9-4-3-5-10-24)38(58)47-29(39(59)49-30(42(62)63)20-35(54)55)18-25-14-15-33(52)32(19-25)51(64)65/h3-7,9-12,14-15,19,22-23,28-31,52H,8,13,16-18,20-21,43H2,1-2H3,(H,44,57)(H,45,53)(H,46,56)(H,47,58)(H,48,60)(H,49,59)(H,54,55)(H,62,63)/t22-,23-,28-,29-,30-,31-/m0/s1
InChIKeyYFKGMJLLMZQPKC-AUXMUZBESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Abz-Gly-Ala-Ala-Pro-Phe-3-nitro-Tyr-Asp-OH | Fluorogenic FRET Substrate for Proline-Specific Endopeptidase Activity Assays


Abz-Gly-Ala-Ala-Pro-Phe-3-nitro-Tyr-Asp-OH (CAS: 142689-23-4) is a synthetic heptapeptide designed as an internally quenched fluorescent (FRET) substrate for proline-specific endopeptidases, such as prolyl oligopeptidase (POP; EC 3.4.21.26). The molecule comprises an N-terminal 2-aminobenzoyl (Abz) fluorophore and a C-terminal 3-nitrotyrosine (3-nitro-Tyr) quencher. In the intact substrate, the fluorescence of Abz is intramolecularly quenched by the 3-nitro-Tyr moiety [1]. Upon enzymatic cleavage at the carboxyl side of the internal proline residue, the Abz and 3-nitro-Tyr are separated, resulting in a proportional increase in fluorescence (Ex/Em: ~320/420 nm) that enables real-time, continuous monitoring of enzyme activity .

Abz-Gly-Ala-Ala-Pro-Phe-3-nitro-Tyr-Asp-OH: Why Generic FRET Substrate Substitution Compromises Assay Integrity for Proline-Specific Proteases


Generic substitution of this specific FRET substrate with other internally quenched peptides fails to provide reliable activity data for proline-specific endopeptidases (e.g., POP). The sequence of this substrate, particularly the Pro-Phe motif and its extended N-terminal residues (Gly-Ala-Ala), is critical for efficient recognition and catalysis by these enzymes [1]. Studies have shown that POP exhibits strict substrate specificity, requiring a minimum of two N-terminal amino acid residues preceding the scissile Pro-X bond for measurable hydrolysis, and that further elongation can modulate the hydrolysis rate [1]. Therefore, using a shorter or sequence-divergent FRET peptide (e.g., a generic substrate like Abz-FPQ-EDDnp) will yield significantly different kinetic parameters (Km, kcat), leading to inaccurate quantification of enzyme activity and flawed inhibitor screening results [1][2]. The unique Abz/3-nitro-Tyr donor-acceptor pair also provides a defined spectral profile that differs from other common FRET pairs, such as Abz/Dnp or Mca/Dnp, making it incompatible with standardized plate reader settings established for this specific substrate [3].

Quantitative Differentiation of Abz-Gly-Ala-Ala-Pro-Phe-3-nitro-Tyr-Asp-OH: Evidence for Superior Performance in Proline-Specific Endopeptidase Assays


Sequence Length Dependency for Prolyl Endopeptidase Hydrolysis

This substrate, with a 7-amino-acid chain, is specifically designed to meet the minimum length requirement for efficient hydrolysis by proline-specific endopeptidases. A foundational study by Szwajcer-Dey et al. (1992) demonstrated that the enzyme requires a minimum of two N-terminal amino acid residues for cleavage, and extending the peptide chain from two to six residues increased the rate of hydrolysis by approximately threefold [1]. This evidence highlights that shorter, commonly used FRET substrates (e.g., di- or tripeptides) are processed significantly less efficiently or not at all, making this 7-mer sequence a quantifiably superior choice for maximizing assay sensitivity and dynamic range [1].

Prolyl Oligopeptidase Enzyme Kinetics Substrate Specificity

Defined FRET Pair (Abz/3-nitro-Tyr) for Specific Spectral Compatibility

This substrate utilizes the Abz (2-aminobenzoyl) and 3-nitro-Tyr donor-acceptor pair, which has a well-characterized spectral overlap for efficient intramolecular quenching and subsequent fluorescence recovery upon cleavage [1]. Unlike other common FRET pairs (e.g., Abz/Dnp, Mca/Dnp), the Abz/3-nitro-Tyr combination is specifically cited in product datasheets for this compound with an excitation maximum of 320 nm and an emission maximum of 420 nm . This specific optical signature allows for standardized, high-throughput screening in plate readers calibrated for this exact wavelength pair. Using an alternative FRET substrate would necessitate re-optimization of instrument settings and could lead to suboptimal signal detection or increased background fluorescence .

FRET Assay Fluorescence Spectroscopy Assay Development

Verified Purity and Stability for Reproducible Quantitative Assays

Commercial vendors of this specific peptide, such as Chem-Impex, provide a defined purity (typically >98%) and detailed storage conditions (Store at ≤ -10 °C) . This level of quality control is critical for ensuring lot-to-lot reproducibility in quantitative enzyme assays. In contrast, custom-synthesized or lower-grade generic FRET peptides may suffer from batch-to-batch variability in purity and salt content, which can directly impact apparent enzyme kinetic parameters (Km, Vmax) . The availability of a certified trifluoroacetate salt form further standardizes the material's physical and chemical properties, a detail often overlooked with generic alternatives .

Assay Reproducibility Quality Control Procurement Specification

Optimal Applications for Abz-Gly-Ala-Ala-Pro-Phe-3-nitro-Tyr-Asp-OH in Research and Drug Discovery


Kinetic Characterization and High-Throughput Screening (HTS) of Prolyl Oligopeptidase (POP) Inhibitors

This is the primary and most validated application scenario. The substrate's extended sequence, which meets the minimum length requirement and provides near-optimal hydrolysis rates for proline-specific endopeptidases [1], makes it ideal for generating accurate kinetic parameters (Km, kcat, Vmax). Its real-time, continuous FRET signal allows for the development of robust, homogeneous assays suitable for HTS in 96- or 384-well plates, enabling the efficient screening of large compound libraries to identify novel POP inhibitors, which are of interest in neurological disorders and cancer [2].

Quantitative Assays for Purified Proline-Specific Endopeptidases from Various Sources

The substrate is specifically validated for use with proline-specific endopeptidases isolated from diverse microbial sources (e.g., Xanthomonas sp., Flavobacterium sp.) [1]. This cross-species applicability makes it a versatile tool for enzymologists characterizing new POP-like enzymes or comparing the activity of orthologous enzymes. Its defined spectral properties (Ex/Em 320/420 nm) allow for straightforward activity comparisons across different enzyme preparations using a standardized assay protocol .

Continuously Monitoring Protease Activity in Complex Biological Matrices

The substrate's selectivity for proline-specific endopeptidases over other protease classes (as inferred from its specific sequence requirements) [1] suggests its utility in measuring POP-like activity in more complex samples, such as cell lysates or biological fluids, where other non-specific proteases may be present. The FRET-based signal minimizes interference from colored or turbid samples, making it a more robust alternative to chromogenic p-nitroanilide (pNA) substrates in these contexts .

Quality Control Lot Release and Stability Testing for Recombinant POP Enzymes

For manufacturers of recombinant prolyl oligopeptidase (POP) as a research reagent or therapeutic candidate, this substrate serves as a critical tool for quality control. Its established kinetics and reliable commercial availability (e.g., from Chem-Impex) allow for the development of a highly reproducible activity assay to confirm enzyme lot-to-lot consistency, stability, and potency, which is an essential part of product release and stability studies.

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